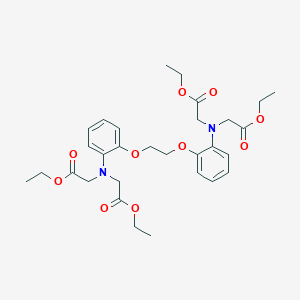
BAPTA tetraethyl ester
Descripción general
Descripción
BAPTA tetraethyl ester is a chemical compound with the molecular formula C30H40N2O10 . It is a white to off-white powder and is used in laboratory chemicals . It is a lipophilic diester of BAPTA .
Synthesis Analysis
The synthesis of BAPTA tetraethyl ester involves complex chemical reactions. There is a report on the efficient synthesis of a photoactivable BAPTA-based Ca2+ cage containing two photosensitive onitrobenzhydryl groups attached to the aromatic core .Molecular Structure Analysis
The molecular weight of BAPTA tetraethyl ester is 588.654 g/mol . The InChI Key is OLXCPQDFHUCXBA-UHFFFAOYSA-N . The SMILES representation is CCOC(=O)CN(CC(=O)OCC)C1=CC=CC=C1OCCOC2=CC=CC=C2N(CC(=O)OCC)CC(=O)OCC .Physical And Chemical Properties Analysis
BAPTA tetraethyl ester is a white to off-white powder . It is stable under normal conditions . The melting point is between 98.0-105.0°C .Aplicaciones Científicas De Investigación
Neuroscience
BAPTA tetraethyl ester: is widely used in neuroscience research due to its ability to chelate calcium ions. It helps in studying neuronal survival and neuroprotection mechanisms. For instance, it has been shown to protect neurons from apoptosis in organotypic hippocampal cultures exposed to anoxia/aglycemia or excitotoxins . Additionally, it has been used to assess the neuroprotective effects after spinal cord transection, demonstrating its potential in promoting motor recovery .
Cardiology
In cardiology, BAPTA tetraethyl ester plays a role in understanding intracellular calcium dynamics. It has been used to study the inhibition of PFKFB3, which impedes mTORC1-driven Mcl-1 translation, thereby affecting the survival of MCL-1-dependent cancer cells . This has implications for understanding the metabolic pathways involved in cardiac diseases and potential therapeutic targets.
Cancer Research
In cancer research, BAPTA tetraethyl ester is instrumental in studying the role of calcium signaling in cancer cell survival. It has been found to enhance apoptosis in hematological cancer cell lines sensitive to MCL-1 antagonists . This suggests that BAPTA tetraethyl ester can be used to investigate the cellular metabolism and survival pathways in cancer cells.
Biochemistry
BAPTA tetraethyl ester: is utilized in biochemistry for its calcium-chelating properties. It has been shown to directly inhibit PFKFB3 activity, revealing a Ca2±independent mechanism through which it can impair cellular metabolism . This discovery opens up new avenues for exploring metabolic regulation and enzyme function.
Cell Biology
In cell biology, BAPTA tetraethyl ester is used to modulate intracellular calcium levels. It helps in probing the role of Ca2+ signaling in various cellular processes and has been used to buffer changes in cytosolic Ca2+ . Its ability to affect molecular targets beyond Ca2+ chelation provides insights into cell functions and signaling pathways.
Plant Biology
BAPTA tetraethyl ester: also finds applications in plant biology. It has been used to study the signaling role of extracellular ATP and diphosphates in Arabidopsis, affecting cytoplasmic calcium concentration and gene expression related to stress and wound responses .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 2-[2-[2-[2-[bis(2-ethoxy-2-oxoethyl)amino]phenoxy]ethoxy]-N-(2-ethoxy-2-oxoethyl)anilino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40N2O10/c1-5-37-27(33)19-31(20-28(34)38-6-2)23-13-9-11-15-25(23)41-17-18-42-26-16-12-10-14-24(26)32(21-29(35)39-7-3)22-30(36)40-8-4/h9-16H,5-8,17-22H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXCPQDFHUCXBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(CC(=O)OCC)C1=CC=CC=C1OCCOC2=CC=CC=C2N(CC(=O)OCC)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40321049 | |
| Record name | Tetraethyl 2,2',2'',2'''-[ethane-1,2-diylbis(oxy-2,1-phenylenenitrilo)]tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40321049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
BAPTA tetraethyl ester | |
CAS RN |
73630-07-6 | |
| Record name | 73630-07-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=368732 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetraethyl 2,2',2'',2'''-[ethane-1,2-diylbis(oxy-2,1-phenylenenitrilo)]tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40321049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





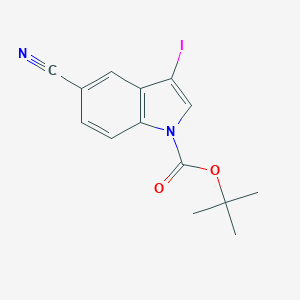
![Tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B153454.png)
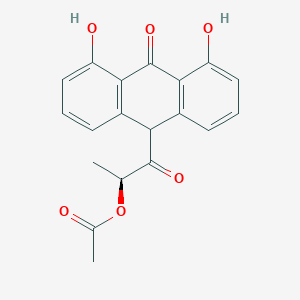
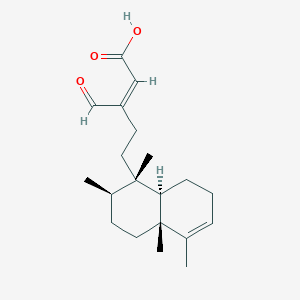
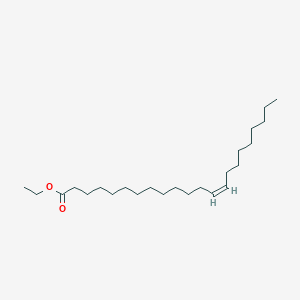


![tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B153487.png)


![Tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B153492.png)
